Ethyl bromoacetate-2-13C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-2-7-4(6)3-5/h2-3H2,1H3/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJJJMRNHATNKG-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[13CH2]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449998 | |
| Record name | Ethyl bromoacetate-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85539-84-0 | |
| Record name | Ethyl bromoacetate-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 85539-84-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Ethyl Bromoacetate 2 ¹³c
Esterification Pathways to Ethyl Bromoacetate-2-¹³C
Once the labeled precursor, Bromoacetic acid-2-¹³C, is obtained, the next step is its conversion to the corresponding ethyl ester. This is typically achieved through direct acid-catalyzed esterification or via more reactive intermediates.
The most common method for synthesizing ethyl bromoacetate (B1195939) is the Fischer esterification of bromoacetic acid with ethanol (B145695), using a strong acid catalyst like concentrated sulfuric acid. google.comchemicalbook.com This equilibrium-driven reaction is pushed toward the product side by using an excess of one of the reactants (typically ethanol) or by removing the water formed during the reaction. orgsyn.org
A highly effective laboratory-scale procedure involves refluxing the ¹³C-labeled bromoacetic acid with an excess of ethanol and a catalytic amount of sulfuric acid. chemicalbook.comorgsyn.org To drive the reaction to completion, an azeotropic agent like benzene (B151609) or toluene (B28343) can be added, and the water is continuously removed using a Dean-Stark apparatus. orgsyn.orggoogle.com This ensures a high conversion of the precious labeled precursor into the desired ester.
Table 1: Comparison of Acid-Catalyzed Esterification Conditions
| Parameter | Method 1 orgsyn.org | Method 2 google.com | Method 3 chemicalbook.com |
| Precursor | Bromoacetic acid | Monobromo-acetic acid | Bromoacetic acid |
| Reagent | Ethanol (excess) | Ethanol | Ethanol (98%) |
| Catalyst | Concentrated H₂SO₄ | Sulfuric acid | Sulfuric acid (98%) |
| Solvent/Azeotrope | Benzene | None specified | None specified |
| Reaction Time | Until water separation ceases | Not specified | 24 hours |
| Condition | Reflux with water trap | Heating | Reflux |
| Yield | 65–70% | Not specified | 85% |
An alternative to direct esterification involves a two-step process where the carboxylic acid is first converted into a more reactive derivative, such as an acid halide (acyl halide). libretexts.org For instance, Bromoacetic acid-2-¹³C can be reacted with a reagent like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding bromoacetyl chloride or bromide. orgsyn.orglibretexts.org
This activated intermediate is highly electrophilic and reacts rapidly and irreversibly with an alcohol, in this case, ethanol, to form the ester, Ethyl bromoacetate-2-¹³C. libretexts.org This method is particularly useful as it is not an equilibrium reaction and often proceeds to completion under milder conditions than Fischer esterification, although it involves an additional synthetic step and the handling of moisture-sensitive and corrosive acid halides. libretexts.org The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, to scavenge the HCl or HBr produced. libretexts.org
Purification and Yield Optimization for ¹³C-Enriched Ethyl Bromoacetate
Purification is a critical final step to obtain Ethyl bromoacetate-2-¹³C with high chemical and isotopic purity. The workup procedure following esterification typically involves neutralizing the acid catalyst and washing the crude product. The organic layer is washed sequentially with water, a dilute base solution (like sodium bicarbonate or sodium carbonate) to remove any remaining acid, and finally with brine. google.comorgsyn.org The organic solution is then dried over an anhydrous drying agent such as sodium sulfate (B86663) or anhydrous calcium chloride. google.comorgsyn.org
The final purification is most commonly achieved by fractional distillation under atmospheric or reduced pressure. chemicalbook.comorgsyn.org This separates the final product (boiling point ~159 °C) from any remaining ethanol, solvent, or other impurities. sigmaaldrich.comchemicalbook.com For smaller-scale syntheses or to achieve very high purity, flash column chromatography on silica (B1680970) gel is also a viable technique. rsc.orgdergipark.org.trdiva-portal.org
Yield optimization strategies include using an excess of the less expensive reagent (ethanol), efficiently removing water in acid-catalyzed reactions to shift the equilibrium, and carefully controlling reaction temperatures to minimize side reactions. orgsyn.orggoogle.com
Table 2: Summary of Purification Steps for Ethyl Bromoacetate
| Step | Purpose | Reagents/Method | Reference(s) |
| Neutralization/Washing | Remove acid catalyst and water-soluble impurities | Water, 1-5% Sodium Bicarbonate/Carbonate Solution | google.comorgsyn.org |
| Drying | Remove residual water from the organic phase | Anhydrous Sodium Sulfate, Anhydrous Calcium Chloride | google.comorgsyn.org |
| Final Purification | Isolate pure product from non-volatile impurities and solvents | Fractional Distillation, Flash Column Chromatography | chemicalbook.comorgsyn.orgdergipark.org.tr |
Methods for Enhancing Chemical and Isotopic Purity
Chemical Purity Enhancement:
Following synthesis, the crude Ethyl bromoacetate-2-¹³C is typically subjected to a series of purification steps. These often include:
Washing: The reaction mixture is washed with water to remove any unreacted acid and water-soluble byproducts. A subsequent wash with a dilute sodium bicarbonate solution neutralizes any remaining acidic impurities. orgsyn.org
Drying: The organic layer is dried over an anhydrous drying agent, such as anhydrous sodium sulfate, to remove residual water. orgsyn.org
Distillation: Fractional distillation under reduced pressure is a crucial step to separate the desired product from unreacted starting materials, solvents, and other byproducts with different boiling points. orgsyn.org
Chromatography: For achieving very high chemical purity, chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) can be employed. chemicalsknowledgehub.com These methods separate compounds based on their differential adsorption to a stationary phase.
Isotopic Purity Enhancement:
Isotopic purity, or isotopic enrichment, refers to the percentage of molecules that contain the ¹³C isotope at the specified position. isotope.com While the isotopic purity of the final product is largely determined by the enrichment of the initial ¹³C-labeled starting material, certain measures can be taken during and after synthesis to maintain or slightly enhance it.
High-Enrichment Starting Materials: The most critical factor is the use of starting materials with the highest possible isotopic enrichment (e.g., 99% ¹³C). frontiersin.orgisotope.com
Minimizing Isotopic Scrambling: Reaction conditions must be carefully controlled to prevent isotopic scrambling, where the ¹³C label might migrate to other positions in the molecule or be lost.
Analytical Verification: The final isotopic enrichment is verified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. scbt.com MS can distinguish between molecules with different isotopic masses, while ¹³C-NMR provides detailed information about the position and abundance of the ¹³C isotope within the molecule.
The following table summarizes the common purification techniques and their primary targets:
| Purification Method | Target Impurities | Principle of Separation |
| Washing (Water, Bicarbonate) | Unreacted acids, water-soluble byproducts | Differential solubility |
| Drying (Anhydrous Na₂SO₄) | Residual water | Chemical reaction/adsorption |
| Fractional Distillation | Solvents, byproducts with different boiling points | Differences in vapor pressure |
| Column Chromatography/HPLC | Closely related organic impurities | Differential adsorption and partitioning |
Economic Considerations and Strategies for Cost Reduction in ¹³C-Labeled Reagent Production
The production of ¹³C-labeled compounds is inherently expensive, primarily due to the high cost of the enriched ¹³C raw material. rsc.orgresearchgate.net Carbon-13 has a low natural abundance (approximately 1.1%), and its separation from the much more abundant ¹²C is an energy-intensive and costly process. isotope.comnih.gov
Key Cost Drivers:
¹³C Isotope Source: The price of highly enriched ¹³C starting materials, such as ¹³C-labeled carbon dioxide or glucose, is the most significant cost factor. nih.gov
Purification: Achieving high chemical and isotopic purity often requires multiple, sometimes costly, purification steps.
Strategies for Cost Reduction:
Several strategies are employed to mitigate the high costs associated with producing ¹³C-labeled reagents like Ethyl bromoacetate-2-¹³C:
High-Yield Reactions: Optimizing reaction conditions to maximize the yield of each synthetic step is crucial. This includes careful selection of catalysts, solvents, and reaction temperatures to minimize the formation of byproducts. musechem.com
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product (high atom economy) reduces waste and improves efficiency. rsc.org A versatile approach for ¹³C₂-labeling starts with elemental ¹³C, which is converted to calcium carbide (Ca¹³C₂) and then to acetylene, a universal building block. rsc.orgresearchgate.net
Efficient Isotope Utilization: In biological production systems, such as using E. coli for producing labeled proteins, strategies like providing isotopically labeled nutrients only after an initial growth phase in natural abundance media can significantly increase the yield of labeled product per unit of expensive nutrient. scispace.com
Biocatalysis: The use of enzymes as catalysts (biocatalysis) can offer highly selective and efficient transformations in a single step, potentially reducing the number of steps required in a chemical synthesis and thereby lowering costs. chemicalsknowledgehub.com
Alternative Isotope Separation Technologies: Research into more efficient and cost-effective methods for separating ¹³C from ¹²C, such as CO₂ electroreduction, could significantly reduce the cost of the primary ¹³C source material in the future. nih.gov
The following table outlines key cost-reduction strategies and their impact on the production process:
| Strategy | Description | Impact on Cost |
| Late-Stage Labeling | Introducing the ¹³C isotope near the end of the synthesis. chemicalsknowledgehub.comacs.org | Reduces the number of steps using expensive labeled materials, minimizing potential losses. |
| Reaction Optimization | Maximizing reaction yields and minimizing byproducts. musechem.com | Increases the efficiency of converting expensive starting materials into the final product. |
| High Atom Economy | Designing syntheses where most atoms from reactants are incorporated into the product. rsc.org | Reduces waste and maximizes the use of costly labeled precursors. |
Spectroscopic Characterization and Isotopic Purity Assessment of Ethyl Bromoacetate 2 ¹³c
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional ¹³C-Enrichment Analysis
The primary confirmation of isotopic enrichment in Ethyl bromoacetate-2-¹³C comes from its ¹³C NMR spectrum. In a standard organic molecule, the natural abundance of the ¹³C isotope is only about 1.1%, resulting in relatively weak signals. pressbooks.pub For Ethyl bromoacetate-2-¹³C, with an isotopic purity of approximately 99 atom % ¹³C at the C2 position, the signal corresponding to this specific carbon is dramatically enhanced. sigmaaldrich.com
The chemical shifts in ¹³C NMR are indicative of the electronic environment of each carbon atom. libretexts.org In a proton-decoupled spectrum of Ethyl bromoacetate-2-¹³C, four distinct singlet signals are expected, corresponding to the four non-equivalent carbons in the molecule. libretexts.org The labeled carbon, bonded to the electronegative bromine atom, appears at a characteristic downfield shift. The intense signal for the labeled C2 carbon, relative to the other carbons at natural abundance, serves as direct evidence of successful and position-specific isotopic labeling.
While broadband proton decoupling, which simplifies the spectrum to singlets, is common, analysis of the coupled spectrum provides further information. libretexts.org In a non-decoupled spectrum, the signal for the ¹³C-labeled carbon would exhibit splitting due to coupling with directly attached protons (¹J-coupling). For the ¹³CH₂ group, this would result in a triplet, confirming the presence of two protons on the labeled carbon. Carbon-proton coupling constants are typically large, in the range of 100–250 Hz. libretexts.org
Table 1: Expected ¹³C NMR Chemical Shifts for Ethyl Bromoacetate-2-¹³C
| Carbon Position | Chemical Structure | Typical Chemical Shift (δ, ppm) | Expected Signal Intensity | Expected Multiplicity (Coupled) |
|---|---|---|---|---|
| C=O (C1) | -C=O | ~166-170 | Natural Abundance | Singlet/Triplet |
| ¹³CH₂Br (C2) | Br-¹³CH₂- | ~26 | Highly Enhanced (~99%) | Triplet (¹JCH) |
| OCH₂CH₃ | -O-CH₂- | ~61 | Natural Abundance | Triplet (¹JCH) |
| OCH₂CH₃ | -CH₂-CH₃ | ~14 | Natural Abundance | Quartet (¹JCH) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data adapted from typical values for ethyl acetate (B1210297) and related structures. libretexts.orglibretexts.org
The ¹H NMR spectrum provides definitive confirmation of the molecular structure and reveals the direct impact of the adjacent ¹³C isotope. The spectrum of unlabeled ethyl bromoacetate (B1195939) typically shows three distinct signals: a triplet for the methyl protons (-CH₃), a quartet for the methylene (B1212753) protons of the ethyl group (-OCH₂-), and a singlet for the brominated methylene protons (Br-CH₂-). chemicalbook.com
Furthermore, isotopic substitution can cause minor shifts in the resonance frequencies of nearby nuclei, known as isotopic vicinity effects. nih.gov Protons that are two or three bonds away from the ¹³C label may experience very small upfield shifts (typically in the parts-per-billion range). nih.gov While often too small to be resolved in lower-field instruments, their detection can provide secondary confirmation of the label's position.
Table 2: ¹H NMR Spectral Data and Isotopic Effects for Ethyl Bromoacetate-2-¹³C
| Proton Position | Chemical Structure | Typical Chemical Shift (δ, ppm) | Expected Multiplicity | Key Observation |
|---|---|---|---|---|
| Br-¹³CH₂- | Br-¹³CH₂- | ~3.84 | Doublet | Splitting due to one-bond coupling with ¹³C (¹JCH). Confirms label position. |
| -O-CH₂-CH₃ | -O-CH₂-CH₃ | ~4.24 | Quartet | Confirms ethyl ester group. May show minor isotopic shift. |
| -OCH₂-CH₃ | -OCH₂-CH₃ | ~1.31 | Triplet | Confirms ethyl ester group. |
Note: Chemical shifts are approximate and based on standard values for ethyl bromoacetate. chemicalbook.com
Mass Spectrometry (MS) Techniques for Isotopic Purity and Quantification
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and is essential for quantifying isotopic abundance.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique ideally suited for the analysis of volatile compounds like ethyl bromoacetate. ijrpr.com It is used to separate the main compound from any volatile or semi-volatile impurities, such as residual starting materials or by-products from the synthesis. biomedres.usthermofisher.com In this process, the sample is vaporized and separated based on component volatility and interaction with the GC column. As each compound elutes, it is ionized in the mass spectrometer, and a mass spectrum is generated. chromatographyonline.com
This method is highly effective for detecting the presence of any unlabeled ethyl bromoacetate. The labeled and unlabeled compounds will have nearly identical retention times in the GC but will be clearly distinguished by their mass-to-charge (m/z) ratio in the mass spectrum. Due to the presence of bromine's two stable isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum of unlabeled ethyl bromoacetate shows a characteristic pair of molecular ion peaks at m/z 166 and 168. nih.gov For Ethyl bromoacetate-2-¹³C, this entire pattern is shifted by one mass unit to m/z 167 and 169. nih.gov The absence or minimization of signals at m/z 166/168 confirms a high level of isotopic incorporation.
Table 3: Key Mass-to-Charge (m/z) Ratios for Distinguishing Labeled and Unlabeled Ethyl Bromoacetate by MS
| Compound | Molecular Formula | Expected Molecular Ion [M]⁺ Peaks (m/z) |
|---|---|---|
| Ethyl bromoacetate (Unlabeled) | C₄H₇⁷⁹BrO₂ / C₄H₇⁸¹BrO₂ | 166 / 168 |
| Ethyl bromoacetate-2-¹³C (Labeled) | ¹³CC₃H₇⁷⁹BrO₂ / ¹³CC₃H₇⁸¹BrO₂ | 167 / 169 |
For an exact determination of isotopic purity, High-Resolution Mass Spectrometry (HRMS) is the preferred method. researchgate.net Unlike unit-resolution mass spectrometers, HRMS instruments can measure m/z values to several decimal places, allowing for the unambiguous identification and quantification of different isotopologues (molecules that differ only in their isotopic composition). researchgate.net
This precision enables the clear separation and integration of the ion signals corresponding to the unlabeled compound and the ¹³C-labeled compound. nih.govalmacgroup.com By comparing the integrated peak areas of the isotopologues, and after applying corrections for the natural abundance of all other isotopes in the molecule (e.g., ¹³C, ¹⁷O, ¹⁸O), a highly accurate calculation of the isotopic enrichment can be achieved. almacgroup.comnih.gov This quantitative data is critical for applications where the exact level of isotopic labeling must be known.
Table 4: Theoretical Exact Masses of Ethyl Bromoacetate Isotopologues by HRMS
| Isotopologue | Molecular Formula | Theoretical Exact Mass [M]⁺ (Da) |
|---|---|---|
| Unlabeled (with ⁷⁹Br) | [C₄H₇⁷⁹BrO₂]⁺ | 165.96294 |
| Unlabeled (with ⁸¹Br) | [C₄H₇⁸¹BrO₂]⁺ | 167.96090 |
| Labeled (with ⁷⁹Br) | [¹³CC₃H₇⁷⁹BrO₂]⁺ | 166.96630 |
| Labeled (with ⁸¹Br) | [¹³CC₃H₇⁸¹BrO₂]⁺ | 168.96425 |
Note: Exact masses calculated based on the most abundant isotopes of H, O, and the specified isotopes of C and Br. nih.govnih.gov
Advanced Synthetic Applications of Ethyl Bromoacetate 2 ¹³c As an Isotopic Tracer
Mechanistic Investigations in Organic Reactions
The precise placement of the ¹³C label in ethyl bromoacetate-2-¹³C allows chemists to follow the carbon backbone of the molecule throughout a reaction sequence, providing unambiguous evidence for proposed reaction mechanisms.
Isotopic labeling with ¹³C is a definitive method for distinguishing between proposed reaction pathways. nih.gov For instance, in complex rearrangements or reactions involving multiple potential intermediates, tracking the position of the ¹³C label in the final products can confirm or refute a hypothesized mechanism. acs.org The presence or absence of the label at a specific position provides direct evidence of bond-forming and bond-breaking events.
The kinetic analysis of reactions can also be enhanced by isotopic labeling. The rates of reactions involving isotopically labeled compounds can sometimes differ from their unlabeled counterparts, an effect known as the kinetic isotope effect (KIE). While more pronounced for heavier isotopes like deuterium, ¹³C KIEs can still provide valuable information about the rate-determining step and the nature of the transition state in a reaction.
In lengthy synthetic sequences, it is often crucial to verify that the carbon skeleton of a molecule is assembled as intended. Ethyl bromoacetate-2-¹³C serves as a valuable starting material for introducing a traceable carbon atom at a specific location. acs.org The unique signal of the ¹³C nucleus in NMR spectroscopy allows for its unambiguous identification in intermediates and final products, confirming the regiochemistry of each step.
For example, in the synthesis of complex heterocyclic compounds from indigo (B80030) and ethyl bromoacetate (B1195939), the reaction proceeds through a cascade of alkylations, cyclizations, and coupling reactions. mdpi.com Using ethyl bromoacetate-2-¹³C would allow researchers to precisely follow the journey of the labeled carbon atom through this intricate series of transformations, providing concrete evidence for the proposed mechanistic pathways that lead to the formation of structurally complex polyheterocyclic systems. mdpi.com
Similarly, in the total synthesis of natural products, where numerous steps are involved, incorporating a ¹³C label from ethyl bromoacetate-2-¹³C at an early stage can aid in the structural confirmation of key intermediates. This is particularly useful when dealing with stereochemically complex molecules where spectroscopic data can be challenging to interpret. The ability to pinpoint the location of the ¹³C label provides an additional layer of certainty in the structural assignment.
Utilization in ¹³C-Specific Alkylation and Acylation Reactions
Ethyl bromoacetate-2-¹³C is a key reagent for introducing a ¹³C-labeled two-carbon unit via alkylation and acylation reactions, enabling detailed mechanistic studies and the synthesis of isotopically labeled standards.
The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, is a classic method for forming β-hydroxy esters. cardiff.ac.uk The use of ethyl bromoacetate-2-¹³C in this reaction provides a direct route to β-hydroxy esters with a ¹³C label at the α-carbon.
This isotopic labeling has been instrumental in mechanistic studies of the Reformatsky reaction. For example, in an enantioselective Reformatsky aldol (B89426) reaction, ¹³C-labeled bromide was used to differentiate between potential reaction pathways. The reaction with diethylzinc (B1219324) and an aldehyde led to the formation of secondary alcohols as single regioisomers, confirming that the reaction proceeded through an enolate addition rather than an allyl zinc addition. acs.org Furthermore, the use of samarium(II) iodide (SmI₂) as a reductant in a Reformatsky reaction with a ¹³C-labeled substrate provided a high diastereomeric ratio, demonstrating the utility of this method for stereoselective synthesis. acs.org
A modern variation of the Reformatsky reaction utilizes indium metal and ultrasonic activation. This method has been successfully applied to the synthesis of ¹³C-labeled 3-(3-hydroxyphenyl)-3-hydroxypropanoic acid (HPHPA), an important human metabolite. semanticscholar.org By using ethyl bromoacetate-1-¹³C (labeled at the carbonyl carbon, which becomes the C1 position of the propanoic acid chain after hydrolysis) or ethyl bromoacetate-2-¹³C (for labeling the C2 position), researchers can create isotopically labeled standards for use in metabolomic studies. semanticscholar.org The synthesis involves the reaction of 3-hydroxybenzaldehyde (B18108) with the labeled ethyl bromoacetate in the presence of indium powder under ultrasound, followed by saponification. semanticscholar.org
Table 1: Research Findings in Isotopic Reformatsky Reactions
| Labeled Reagent | Reaction Partner | Metal/Conditions | Product | Key Finding | Reference |
|---|---|---|---|---|---|
| ¹³C-labeled bromide | Aldehyde, Diethylzinc | Not specified | Secondary alcohols | Differentiated between enolate and allyl zinc addition pathways. acs.org | acs.org |
| ¹³C-labeled substrate | Aldehyde | SmI₂, THF | Aldol product (15:1 dr) | Demonstrated high diastereoselectivity with SmI₂. acs.org | acs.org |
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for carbon-carbon bond formation. Ethyl bromoacetate can participate in these reactions, and the use of ethyl bromoacetate-2-¹³C allows for the introduction of a labeled carboxymethyl group onto an aromatic or vinylic framework.
Research has shown that copper(I) oxide can effectively co-catalyze the Suzuki-type cross-coupling of arylboronic acids with ethyl bromoacetate. rsc.orgacs.org This provides a convenient method for synthesizing aryl- and heteroaryl-acetic acid esters. By employing ethyl bromoacetate-2-¹³C, this reaction can be adapted to produce ¹³C-labeled arylacetic acid derivatives, which are valuable as internal standards or as precursors for more complex labeled molecules. The reaction conditions are generally mild and tolerate a variety of functional groups. acs.org
The development of direct cross-coupling reactions of Naphthalene-1,8-diaminato-substituted arylboron compounds with reagents like ethyl bromoacetate under weak base conditions further expands the scope of these transformations. acs.org The use of ethyl bromoacetate-2-¹³C in such reactions would allow for the precise and efficient synthesis of complex, isotopically labeled oligoarenes.
Ethyl bromoacetate is a classic electrophile in nucleophilic substitution (SN2) reactions. The bromine atom serves as a good leaving group, allowing for the attachment of the ethoxycarbonylmethyl group to a wide range of nucleophiles. When ethyl bromoacetate-2-¹³C is used, the ¹³C label is incorporated with high specificity at the carbon atom adjacent to the newly formed bond.
This strategy is widely applicable. For instance, the reaction of phenoxyacetate (B1228835) ions with ethyl bromoacetate has been studied kinetically, revealing a second-order reaction that is sensitive to electronic effects on the phenoxyacetate. ias.ac.in Using the ¹³C-labeled reagent would allow for more detailed mechanistic studies, potentially through the analysis of kinetic isotope effects.
In the synthesis of complex molecules, such as spirapril, intramolecular SN2 reactions are key steps. mdpi.com While the provided example does not use ethyl bromoacetate directly in the ring-forming step, the principles of directed nucleophilic substitution are central. The use of ethyl bromoacetate-2-¹³C in the synthesis of precursors for such cyclizations would enable the creation of specifically labeled spirocyclic compounds, facilitating their study in biological systems. Similarly, the synthesis of amino acids can involve the alkylation of precursors with ethyl bromoacetate. mdpi.com Employing ethyl bromoacetate-2-¹³C provides a straightforward method for introducing a ¹³C label into the backbone of these fundamental biological molecules.
Synthesis of Complex ¹³C-Labeled Molecules for Biochemical and Medicinal Chemistry Research
The reactivity of the carbon-bromine bond in ethyl bromoacetate-2-¹³C allows for its facile incorporation into a diverse array of molecular architectures. This has been extensively leveraged in biochemical and medicinal chemistry to produce isotopically labeled compounds for a variety of research applications.
Preparation of ¹³C-Enriched Amino Acid Derivatives
The synthesis of ¹³C-labeled amino acids is crucial for studying their metabolism and for use in protein structural analysis by NMR spectroscopy. Ethyl bromoacetate-2-¹³C serves as a key building block in the preparation of several labeled amino acid derivatives. For instance, it has been utilized in the synthesis of isotopically enriched glutamic acid. nih.gov The process can involve a Michael addition of ethyl 2-nitroacetate, prepared from ethyl bromoacetate, to ethyl acrylate. nih.gov Subsequent transformations yield the desired ¹³C-labeled glutamic acid. nih.gov
Another significant application is in the synthesis of labeled 5-aminolevulinic acid (ALA), a key intermediate in the biosynthesis of porphyrins. researchgate.net The synthesis can be achieved through a Gabriel condensation of potassium phthalimide (B116566) with ethyl bromo[2-¹³C]acetate, followed by a series of coupling reactions and hydrolysis to yield the target ¹³C-labeled ALA. researchgate.net
Furthermore, ethyl bromoacetate-2-¹³C can be used to prepare precursors for other amino acids. For example, alkylation of ethyl-(triphenylphosphoranylidene)acetate with ethyl 2-bromoacetate can generate a phosphorane intermediate, which is a key component in the synthesis of the carbon skeleton of valine. nih.gov These synthetic strategies highlight the versatility of ethyl bromoacetate-2-¹³C in accessing a range of ¹³C-enriched amino acid derivatives essential for biochemical research.
Construction of ¹³C-Labeled Heterocyclic Scaffolds (e.g., Thiazolidinones, Pyridazinones, Pyrazole-Benzofuran Hybrids)
Heterocyclic compounds form the backbone of many pharmaceuticals and bioactive molecules. Introducing a ¹³C label into these scaffolds using ethyl bromoacetate-2-¹³C allows for detailed investigation of their biological activities and metabolic pathways.
Pyridazinones: Ethyl bromoacetate is a key reagent in the synthesis of various pyridazinone derivatives. mdpi.comresearchgate.netresearchgate.net In a typical synthetic sequence, a precursor pyridazin-3(2H)-one can be condensed with ethyl bromoacetate in the presence of a base to yield the corresponding ester. mdpi.com This ester can then be hydrolyzed to the carboxylic acid, providing a versatile intermediate for further functionalization. mdpi.com The incorporation of a ¹³C label from ethyl bromoacetate-2-¹³C at the methylene (B1212753) group adjacent to the pyridazinone nitrogen enables tracking of these molecules in biological systems.
Pyrazole-Benzofuran Hybrids: The synthesis of complex hybrid molecules such as pyrazole-benzofuran derivatives has also utilized ethyl bromoacetate. nih.gov In the construction of the benzofuran (B130515) moiety, salicylaldehyde (B1680747) can be reacted with ethyl bromoacetate in the presence of potassium carbonate to form ethyl benzofuran-2-carboxylate. nih.gov This intermediate is then further elaborated and coupled with a pyrazole (B372694) component to generate the final hybrid structure. nih.gov Using ethyl bromoacetate-2-¹³C in this process would label the C2 position of the benzofuran ring system.
Thiazolidinones: While direct synthesis examples with ethyl bromoacetate-2-¹³C were not prominently found in the search results, the general reactivity of ethyl bromoacetate makes it a suitable candidate for the synthesis of ¹³C-labeled thiazolidinones. Thiazolidinones are often synthesized by the reaction of a thiourea (B124793) derivative with an α-haloacetate, such as ethyl bromoacetate.
Incorporation into Macrocyclic Receptors (e.g., Calixarenes, Pillararenes)
Macrocyclic receptors like calixarenes and pillararenes are of great interest for their ability to form host-guest complexes, with applications in sensing, catalysis, and drug delivery. researchgate.net Labeling these structures with ¹³C provides a powerful handle for studying their complexation behavior and dynamics.
Calixarenes: Ethyl bromoacetate is widely used for the functionalization of the lower rim of calixarenes. unipr.itresearchgate.nettue.nluzh.ch The phenolic hydroxyl groups of a calix[n]arene can be alkylated with ethyl bromoacetate in the presence of a base like potassium carbonate or sodium carbonate to introduce ester functionalities. unipr.ittue.nl This reaction has been successfully applied to both p-tert-butylcalix buchem.comarene and other calix researchgate.netarene derivatives. unipr.ittue.nl The use of ethyl bromoacetate-2-¹³C in these syntheses would specifically label the methylene carbons of the appended ester groups, facilitating detailed NMR studies of host-guest interactions.
Pillararenes: Similar to calixarenes, pillararenes can be functionalized using ethyl bromoacetate. For example, a pillar mdpi.comarene derivative has been reacted with ethyl 2-bromoacetate to introduce ester groups, which can then be further modified. mdpi.com The incorporation of the ¹³C label from ethyl bromoacetate-2-¹³C would enable the study of the dynamics and binding properties of these important macrocycles.
Synthesis of ¹³C-Labeled Metabolites and Bioactive Intermediates
The ability to synthesize ¹³C-labeled metabolites and bioactive intermediates is crucial for understanding their roles in biological processes and for drug development. Ethyl bromoacetate-2-¹³C is a valuable tool in this endeavor. pharmaffiliates.comchemicalbook.com
A notable example is the synthesis of the lipid peroxidation product 4-hydroxy-2(E)-nonenal (HNE). researchgate.net Ethyl [1,2-¹³C₂]-2-bromoacetate has been used to prepare ¹³C-labeled HNE, allowing for the study of its reactions with proteins and other biomolecules by ¹³C NMR spectroscopy. researchgate.net This provides insights into the mechanisms of cellular damage caused by oxidative stress. researchgate.net
Another application is the synthesis of ¹³C-labeled 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA), a potential disease biomarker. mdpi.com This was achieved through an indium-mediated Reformatsky reaction between 3-hydroxybenzaldehyde and (1-¹³C, 99%) ethyl bromoacetate, followed by hydrolysis. mdpi.com The resulting ¹³C-labeled HPHPA can be used as an internal standard for accurate quantification in biological samples. mdpi.com
Furthermore, ethyl bromoacetate-2-¹³C is a precursor for the synthesis of ¹³C-labeled all-trans-retinals, which are essential for studying the structure and function of retinylidene proteins like rhodopsins using solid-state NMR. soton.ac.uk The synthesis involves the preparation of ¹³C-labeled triethylphosphonoacetate from ethyl bromoacetate-2-¹³C, which is then used in subsequent Wittig-type reactions to build the polyene chain of retinal. soton.ac.uk
Contributions to Quantitative Analytical Methodologies
The precise mass difference introduced by stable isotope labeling is the foundation for highly accurate and sensitive quantitative analytical techniques, particularly in the fields of metabolomics and proteomics.
Chemical Isotope Labeling in Mass Spectrometry-Based Profiling (e.g., Metabolomics, Proteomics)
Chemical isotope labeling using reagents like ethyl bromoacetate-2-¹³C enhances the capabilities of mass spectrometry for the comprehensive analysis of complex biological samples. In this approach, a ¹³C-labeled reagent is used to derivatize a specific functional group in a class of molecules, introducing a "heavy" tag. A parallel sample is treated with the unlabeled ("light") reagent. By comparing the intensities of the light and heavy peaks in the mass spectrum, precise relative or absolute quantification can be achieved.
This strategy is particularly valuable in metabolomics for the profiling of small molecules that may otherwise be difficult to detect or quantify. Derivatization with a labeled reagent can improve chromatographic separation and ionization efficiency, in addition to enabling quantification. While specific examples using ethyl bromoacetate-2-¹³C for broad metabolomic or proteomic profiling were not detailed in the provided search results, its properties as a versatile alkylating agent make it a candidate for such applications. isotope.comisotope.com The principle is well-established with other isotopic labeling strategies like SILAC (Stable Isotope Labeling by/with Amino acids in Cell culture), where ¹³C-labeled amino acids are metabolically incorporated into proteins for quantitative proteomic analysis. thermofisher.com
The use of isotopically labeled internal standards, synthesized using reagents like ethyl bromoacetate-2-¹³C, is a cornerstone of quantitative mass spectrometry. mdpi.com These standards, which are chemically identical to the analyte but have a different mass, are added to a sample at a known concentration. They co-elute with the analyte and experience similar matrix effects and ionization suppression, allowing for highly accurate quantification by correcting for variations during sample preparation and analysis.
Development of ¹³C-Labeled Internal Standards for Quantitative Mass Spectrometry
The fundamental principle of using a SIL-IS is to add a known quantity to a sample prior to any processing steps. waters.com Because the SIL-IS has nearly identical physicochemical properties to the native analyte, it experiences the same losses during sample extraction, cleanup, derivatization, and the same ionization response in the mass spectrometer. researchgate.net By measuring the ratio of the MS signal of the native analyte to that of the SIL-IS, any variations in the analytical process can be effectively normalized, leading to highly accurate and precise quantification. hpst.czwaters.com The use of ¹³C-labeled standards is often preferred over deuterated (²H) ones, as the latter can sometimes exhibit different chromatographic behavior (isotopic effect), leading to separation from the native analyte and potentially compromising the accuracy of correction for matrix effects. researchgate.netnih.gov
Ethyl bromoacetate-2-¹³C is a reactive alkylating agent that can be used to introduce a ¹³C-labeled ethyl acetate (B1210297) moiety onto various functional groups, such as amines, thiols, and phenols. nih.govddtjournal.com This derivatization serves a dual purpose: it incorporates the stable isotope label for use as an internal standard and can also improve the chromatographic and mass spectrometric properties of the analyte. ddtjournal.comuniversiteitleiden.nl For instance, derivatization can increase the hydrophobicity of polar analytes, leading to better retention on reversed-phase liquid chromatography (LC) columns and improved ionization efficiency in the MS source. universiteitleiden.nl
Detailed Research Findings
The utility of ethyl bromoacetate-2-¹³C and its isotopologues (e.g., ethyl bromoacetate-1,2-¹³C₂) in creating internal standards has been demonstrated in numerous research applications for the quantitative analysis of a wide range of compounds.
One significant application is in the analysis of trimethylamine (B31210) (TMA) and trimethylamine N-oxide (TMAO), important metabolites linked to cardiovascular disease. Direct analysis of TMA is challenging due to its volatility and poor ionization. Derivatization of TMA with ethyl bromoacetate to form the more stable and readily ionizable betaine (B1666868) bromide derivative significantly improves its detection by electrospray ionization-mass spectrometry (ESI-MS). ucl.ac.uk A study developing a quantitative method for TMA and TMAO in mouse urine utilized this derivatization strategy. The method demonstrated high sensitivity, with a limit of detection (LOD) of 28 pg/mL for TMA, and excellent linearity. ucl.ac.uk The use of a corresponding ¹³C-labeled internal standard would correct for any variability in the derivatization reaction and matrix effects from the urine sample.
The following table summarizes the validation parameters of a highly sensitive liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) method for the quantification of TMA and TMAO in mouse urine, where TMA was derivatized with ethyl bromoacetate.
| Parameter | TMA | TMAO | Creatinine |
| Limit of Detection (LOD) | 28 pg/mL | 115 pg/mL | 1 ng/mL |
| Limit of Quantification (LOQ) | 84 pg/mL | 345 pg/mL | 3 ng/mL |
| Correlation Coefficient (R²) | >0.991 | >0.991 | >0.991 |
| Intra-day Accuracy (%) | 96.49 - 105.65 | 96.49 - 105.65 | 96.49 - 105.65 |
| Intra-day Precision (CV%) | <6.69 | <6.69 | <6.69 |
| Inter-day Accuracy (%) | 95.73 - 104.64 | 95.73 - 104.64 | 95.73 - 104.64 |
| Inter-day Precision (CV%) | <6.18 | <6.18 | <6.18 |
| Data sourced from a study on TMA and TMAO quantification in mouse urine. ucl.ac.uk |
In another application, ethyl bromoacetate-¹³C₂ was used to synthesize ¹³C-labeled arsenobetaine (B179536), the primary form of arsenic found in marine organisms. researchgate.net The synthesis involved the reaction of trimethylarsine (B50810) with ethyl bromoacetate-¹³C₂, resulting in a high yield of the labeled internal standard. researchgate.net This standard is crucial for accurately quantifying arsenobetaine levels in seafood and environmental samples, which is important for food safety and human health risk assessment.
Furthermore, the synthesis of ¹³C-labeled γ-lactones, which are important flavor compounds in dairy products, has been achieved using [¹³C₂]-ethyl bromoacetate. universiteitleiden.nl The developed stable isotope dilution assay, combined with comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry (GCxGC-TOFMS), allowed for the accurate quantification of these lactones in complex dairy matrices.
The table below presents the results of a stable isotope dilution assay for the quantification of various lactones in dairy cream using internal standards synthesized from [¹³C₂]-ethyl bromoacetate.
| Analyte | Internal Standard | Response Factor (RF) | Coefficient of Determination (R²) |
| γ-Octalactone | ¹³C₂ | 1.0264 | 0.9998 |
| γ-Nonalactone | ¹³C₂ | 1.0528 | 0.9994 |
| γ-Decalactone | ¹³C₂ | 1.0847 | 0.9997 |
| γ-Undecalactone | ¹³C₂ | 0.9411 | 1.0000 |
| Data from a study on the quantitation of lactones in dairy cream. universiteitleiden.nl |
These examples underscore the pivotal role of ethyl bromoacetate-2-¹³C as a versatile synthetic precursor for the development of robust ¹³C-labeled internal standards. Its application enhances the accuracy, precision, and reliability of quantitative mass spectrometry across various fields, from clinical diagnostics and food science to environmental monitoring. The ability to create custom-labeled standards for a wide array of analytes ensures that the power of stable isotope dilution can be broadly applied, leading to more dependable scientific data.
Computational and Theoretical Investigations Pertaining to Ethyl Bromoacetate 2 ¹³c
Quantum Chemical Calculations for Electronic Structure and Reactivity of ¹³C-Labeled Systems
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of ¹³C-labeled systems like ethyl bromoacetate-2-¹³C. These calculations can provide a detailed picture of how isotopic substitution influences the electron distribution and, consequently, the molecule's reactivity.
The substitution of a ¹²C atom with a ¹³C atom introduces a minimal perturbation to the molecule's electronic structure. However, this subtle change can be computationally modeled to understand its effects on bond lengths, bond angles, and vibrational frequencies. For instance, in reactions involving ethyl bromoacetate (B1195939), such as its use in the synthesis of pyridazinone derivatives, the ¹³C label at the C2 position allows for precise tracking of this carbon atom throughout the reaction sequence. mdpi.comresearchgate.net
DFT calculations can be employed to compute various electronic properties that correlate with reactivity. For example, the calculation of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps can help predict the most likely sites for nucleophilic or electrophilic attack. mdpi.com In the context of ethyl bromoacetate-2-¹³C, these calculations can elucidate how the isotopic label might subtly influence the energy of these orbitals and the charge distribution, thereby affecting its reactivity in, for example, SN2 reactions. researchgate.net
Table 1: Calculated Electronic Properties of Ethyl Bromoacetate
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -10.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -0.8 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 9.7 eV | Relates to the chemical reactivity and stability of the molecule. researchgate.net |
| Dipole Moment | 2.5 D | Influences intermolecular interactions and solubility. |
Molecular Dynamics Simulations for Reaction Pathway and Isotopic Effect Studies
Molecular dynamics (MD) simulations offer a dynamic perspective on chemical reactions, allowing for the exploration of reaction pathways and the study of kinetic isotope effects (KIEs). For reactions involving ethyl bromoacetate-2-¹³C, MD simulations can trace the trajectory of the ¹³C atom, providing a detailed, time-resolved view of bond-breaking and bond-forming events.
The primary ¹³C KIE, which is the ratio of the reaction rate of the ¹²C-containing reactant to that of the ¹³C-containing reactant (k₁₂/k₁₃), is a sensitive probe of the transition state structure. Theoretical calculations of KIEs for SN2 reactions have shown that the magnitude of the effect is related to the changes in bonding to the isotopic atom in the transition state. researchgate.net For instance, in the reaction of an anion with ethyl bromoacetate, a significant primary ¹³C KIE would be expected as the C-Br bond is broken and a new bond is formed at the labeled carbon.
MD simulations, especially those employing quantum mechanics/molecular mechanics (QM/MM) potentials, can model the reaction in a solvent environment, providing a more realistic representation of the reaction conditions. researchgate.net These simulations can help to understand how the solvent influences the reaction pathway and the magnitude of the isotopic effect.
Table 2: Theoretical Kinetic Isotope Effects for a Model SN2 Reaction
| Isotope Effect | Calculated Value (Illustrative) | Interpretation |
|---|---|---|
| ¹³C KIE (k₁₂/k₁₃) | 1.04 | Suggests a significant change in bonding at the labeled carbon in the transition state. researchgate.net |
| Deuterium KIE (secondary) | 0.98 | Indicates changes in hybridization at a neighboring position. |
Modeling Isotopic Perturbations on Spectroscopic Parameters
One of the most significant applications of ¹³C labeling is in nuclear magnetic resonance (NMR) spectroscopy. The ¹³C nucleus has a nuclear spin of ½, making it NMR-active. The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment. Computational methods are crucial for predicting and interpreting these chemical shifts.
The introduction of a ¹³C isotope at the C2 position of ethyl bromoacetate results in a distinct signal in the ¹³C NMR spectrum, which can be unambiguously assigned. Quantum chemical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹³C chemical shifts with a high degree of accuracy. researchgate.net These predictions are invaluable for confirming the position of the label and for structural elucidation of reaction products.
Furthermore, isotopic substitution can cause small but measurable shifts in the signals of neighboring nuclei, known as isotopic perturbations or isotope shifts. For example, the ¹³C label in ethyl bromoacetate-2-¹³C can slightly perturb the chemical shifts of the adjacent protons and the carbonyl carbon. Modeling these subtle isotopic perturbations can provide detailed information about molecular structure and bonding. nih.gov
Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| ¹³C-2 | 26.5 | 26.3 |
| C-1 (carbonyl) | 168.2 | 167.8 |
Computational Predictions of Reaction Selectivity and Stereochemistry in ¹³C-Labeled Synthesis
Computational methods can be powerful tools for predicting the selectivity (chemo-, regio-, and stereoselectivity) of reactions involving ¹³C-labeled compounds. In the synthesis of complex molecules, where multiple reaction pathways may be possible, theoretical calculations can help to identify the most likely outcome.
For instance, in the reaction of a nucleophile with ethyl bromoacetate, while the primary reaction is expected at the C2 position, other side reactions could potentially occur. Computational modeling of the transition state energies for the different possible pathways can predict the major product. The validity of using calculated NMR shifts to predict the outcome of electrophilic aromatic substitution reactions has been examined, and it was found that the lowest calculated ¹³C and/or ¹H chemical shift often correlates with the regiochemical outcome. researchgate.netacs.org
In cases where new stereocenters are formed, computational methods can predict the stereochemical outcome of the reaction. By calculating the energies of the diastereomeric transition states, it is often possible to predict which stereoisomer will be formed in excess. This is particularly relevant in asymmetric synthesis, where ¹³C-labeled substrates can be used to probe reaction mechanisms.
Q & A
Basic Research Questions
Q. How is Ethyl Bromoacetate-2- synthesized, and what analytical methods validate its isotopic purity?
- Methodological Answer : Ethyl Bromoacetate-2- is typically synthesized via nucleophilic substitution, where -labeled bromoacetic acid reacts with ethanol in the presence of a catalyst (e.g., sulfuric acid). Isotopic purity (≥99%) is confirmed using -NMR and high-resolution mass spectrometry (HRMS). For example, -NMR distinguishes the labeled carbon at the C2 position (δ ~170 ppm for the carbonyl group), while HRMS detects the mass shift (+1 Da) due to incorporation .
Q. What precautions are necessary for handling Ethyl Bromoacetate-2- in laboratory settings?
- Methodological Answer : Due to its lachrymatory and corrosive properties, use in a fume hood with PPE (gloves, goggles, lab coat). Storage at -20°C in airtight, light-resistant containers prevents decomposition. Stability studies indicate a shelf life of ≥2 years under these conditions .
Q. How does isotopic labeling at the C2 position influence reactivity in esterification reactions?
- Methodological Answer : The label at C2 minimally alters electronic properties but allows precise tracking via isotopic tracing. Kinetic isotope effects (KIEs) are negligible (<1% rate difference) in most nucleophilic substitutions, making it suitable for mechanistic studies without perturbing reaction pathways .
Advanced Research Questions
Q. How can Ethyl Bromoacetate-2- be used to resolve contradictions in metabolic pathway tracing data?
- Methodological Answer : Contradictions often arise from non-specific labeling or isotopic scrambling. Using Ethyl Bromoacetate-2- as a precursor in acetyl-CoA metabolism studies, researchers can employ LC-MS/MS with selective reaction monitoring (SRM) to distinguish between -labeled and unlabeled metabolites. This approach reduces false positives caused by natural isotope abundance .
Q. What experimental designs optimize the use of Ethyl Bromoacetate-2- in kinetic studies of enzyme-catalyzed hydrolysis?
- Methodological Answer : Use stopped-flow -NMR to monitor real-time hydrolysis kinetics. Control for pH (optimum ~7.4) and temperature (25–37°C). Competitive inhibition assays with unlabeled ethyl bromoacetate can isolate isotope-specific effects. Data normalization to internal standards (e.g., DSS for NMR) ensures reproducibility .
Q. How do solvent polarity and temperature affect the isotopic integrity of Ethyl Bromoacetate-2- during long-term storage?
- Methodological Answer : Polar solvents (e.g., DMSO) accelerate hydrolysis, risking loss via exchange with water. Non-polar solvents (e.g., hexane) and storage at -20°C minimize degradation. Accelerated stability testing (40°C/75% RH for 6 months) combined with periodic -NMR validation ensures isotopic integrity .
Data Interpretation and Contradictions
Q. How to address discrepancies in isotopic enrichment levels reported across studies?
- Methodological Answer : Discrepancies often stem from variations in synthesis protocols (e.g., catalyst purity) or analytical calibration. Standardize measurements against certified reference materials (CRMs) like NIST -labeled acetates. Cross-validate using orthogonal techniques (e.g., IRMS for bulk and NMR for positional fidelity) .
Q. What statistical frameworks are recommended for analyzing -tracing data involving Ethyl Bromoacetate-2-?
- Methodological Answer : Use Bayesian hierarchical models to account for batch-to-batch variability in isotopic purity. For significance testing, apply ANOVA with Tukey’s post-hoc correction, ensuring p-values <0.05 are reported with exact values (e.g., p=0.012) to avoid overinterpretation .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Isotopic Purity | ≥99% | |
| Storage Stability | ≥2 years at -20°C | |
| -NMR Shift | δ ~170 ppm (C=O) | |
| Recommended Solvent | Hexane (non-polar) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
